6-(3,4-dimethoxyphenyl)-2-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)pyridazin-3(2H)-one 6-(3,4-dimethoxyphenyl)-2-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)pyridazin-3(2H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14798365
InChI: InChI=1S/C26H30N4O3/c1-32-24-12-10-22(19-25(24)33-2)23-11-13-26(31)30(27-23)20-29-17-15-28(16-18-29)14-6-9-21-7-4-3-5-8-21/h3-13,19H,14-18,20H2,1-2H3/b9-6+
SMILES:
Molecular Formula: C26H30N4O3
Molecular Weight: 446.5 g/mol

6-(3,4-dimethoxyphenyl)-2-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)pyridazin-3(2H)-one

CAS No.:

Cat. No.: VC14798365

Molecular Formula: C26H30N4O3

Molecular Weight: 446.5 g/mol

* For research use only. Not for human or veterinary use.

6-(3,4-dimethoxyphenyl)-2-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)pyridazin-3(2H)-one -

Specification

Molecular Formula C26H30N4O3
Molecular Weight 446.5 g/mol
IUPAC Name 6-(3,4-dimethoxyphenyl)-2-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]pyridazin-3-one
Standard InChI InChI=1S/C26H30N4O3/c1-32-24-12-10-22(19-25(24)33-2)23-11-13-26(31)30(27-23)20-29-17-15-28(16-18-29)14-6-9-21-7-4-3-5-8-21/h3-13,19H,14-18,20H2,1-2H3/b9-6+
Standard InChI Key OUUQRTDRIOVPJS-RMKNXTFCSA-N
Isomeric SMILES COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CN3CCN(CC3)C/C=C/C4=CC=CC=C4)OC
Canonical SMILES COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CN3CCN(CC3)CC=CC4=CC=CC=C4)OC

Introduction

The compound 6-(3,4-dimethoxyphenyl)-2-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)pyridazin-3(2H)-one is a complex organic molecule with a molecular formula of C26H30N4O3 and a molecular weight of 446.5 g/mol . It belongs to the class of pyridazines, which are five-membered heterocycles containing two nitrogen atoms. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step organic reactions, similar to those used for related pyridazine compounds. The exact synthetic route may not be extensively documented, but it likely involves the formation of the pyridazine core followed by the introduction of the piperazine and phenylpropenyl moieties.

Reaction Conditions

  • Temperature and Pressure: Specific conditions are not detailed but are crucial for optimizing yields and selectivity.

  • Catalysts: May involve typical catalysts used in organic synthesis, such as palladium or copper complexes.

Biological Activity and Potential Applications

While specific biological activities of 6-(3,4-dimethoxyphenyl)-2-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)pyridazin-3(2H)-one are not well-documented, compounds with similar structures have shown potential in medicinal chemistry. Pyridazine derivatives are often explored for their pharmacological properties, including antiviral, antibacterial, and antifungal activities .

Potential Applications

  • Pharmaceutical Research: The compound's unique structure suggests potential interactions with biological targets, making it a candidate for drug development.

  • Biological Studies: Further research is needed to determine its efficacy and safety in biological systems.

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